Methyl 4-isobutylbenzoate
Overview
Description
Methyl 4-isobutylbenzoate, also known as benzoic acid, 4-(2-methylpropyl)-, methyl ester, is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . It is a colorless liquid with a pleasant odor, commonly used in the synthesis of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-isobutylbenzoate can be synthesized through the esterification of 4-isobutylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction mixture is continuously stirred and heated to maintain the desired temperature, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-isobutylbenzoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form 4-isobutylbenzoic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
- Oxidation yields 4-isobutylbenzoic acid.
- Reduction yields 4-isobutylbenzyl alcohol.
- Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 4-isobutylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of fragrances, flavors, and other chemical products.
Mechanism of Action
The mechanism of action of methyl 4-isobutylbenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound may also inhibit certain enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Methyl benzoate: Similar in structure but lacks the isobutyl group.
Ethyl 4-isobutylbenzoate: Similar but with an ethyl ester group instead of a methyl ester group.
4-isobutylbenzoic acid: The carboxylic acid counterpart of methyl 4-isobutylbenzoate.
Uniqueness: this compound is unique due to its specific ester group and the presence of the isobutyl substituent, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
methyl 4-(2-methylpropyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)8-10-4-6-11(7-5-10)12(13)14-3/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGMWMARQCXWPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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